2-(2,6-Dibromophenyl)acetic acid

Oxindole Synthesis Palladium Catalysis Suzuki Cross-Coupling

Reproducible oxindole synthesis demands the correct 2,6-dibromo substitution pattern-generic phenylacetic acid derivatives fail critical cyclization steps. 2-(2,6-Dibromophenyl)acetic acid (CAS 901310-02-9) is the validated precursor for this scaffold class. • Enables one-pot Pd-catalyzed amidation/Suzuki cascade to 4-aryl-1-methyloxindoles (34% reported yield) • pKa 3.80 vs. 4.31 (unsubstituted) permits selective pH-based purification • Supplied at ≥98% purity (HPLC) for reproducible catalyst performance

Molecular Formula C8H6Br2O2
Molecular Weight 293.94 g/mol
CAS No. 901310-02-9
Cat. No. B1415098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dibromophenyl)acetic acid
CAS901310-02-9
Molecular FormulaC8H6Br2O2
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CC(=O)O)Br
InChIInChI=1S/C8H6Br2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyCMKYVLDNDMKQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dibromophenyl)acetic acid (CAS 901310-02-9): A Specialized Brominated Phenylacetic Acid Building Block for Advanced Synthesis


2-(2,6-Dibromophenyl)acetic acid (CAS 901310-02-9), also known as 2,6-dibromophenylacetic acid, is a brominated aromatic carboxylic acid with the molecular formula C₈H₆Br₂O₂ and a molecular weight of 293.94 g/mol [1]. It belongs to the class of bromobenzenes and is characterized by a phenyl ring substituted with bromine atoms at the 2- and 6-positions, which enhances its reactivity in electrophilic and nucleophilic substitution reactions [2]. This compound is primarily utilized as a synthetic intermediate in organic synthesis and pharmaceutical research, with reported purities typically ranging from 97% to 99% from various suppliers .

Why Generic 2-(2,6-Dibromophenyl)acetic acid Substitution Can Compromise Research Outcomes


While 2-(2,6-Dibromophenyl)acetic acid may appear similar to other brominated phenylacetic acid derivatives or unsubstituted phenylacetic acid, its specific substitution pattern and resultant physicochemical properties render it non-interchangeable. The 2,6-dibromo substitution pattern is critical for enabling specific downstream synthetic transformations, such as intramolecular palladium- or copper-catalyzed amidation reactions leading to oxindole scaffolds, where alternative substitution patterns would fail to undergo the required cyclization [1]. Furthermore, the predicted pKa of 3.80 for this compound indicates it is significantly more acidic than unsubstituted phenylacetic acid (pKa 4.31) [2]. This difference in acidity can directly impact reaction conditions, purification strategies, and biological assays, making the selection of the correct, well-characterized derivative essential for reproducibility and successful outcomes.

Quantitative Evidence for Differentiating 2-(2,6-Dibromophenyl)acetic acid (CAS 901310-02-9) from Alternatives


Essential Precursor for Palladium-Catalyzed Oxindole Synthesis: Comparative Yields and Selectivity

2-(2,6-Dibromophenyl)acetic acid is a critical precursor for synthesizing N-methyl-2,6-dibromophenylacetamide, a key intermediate in the intramolecular palladium-catalyzed amidation to form 1-methyl-4-bromooxindole. This reaction is part of a two-step, one-pot sequence that also involves an in situ Suzuki cross-coupling. In a reported study, the overall two-step yield for this sequence was 34% [1]. Notably, when the same N-methyl-2,6-dibromophenylacetamide (compound 3) was subjected to the amidation conditions, no formation of the desired 1-methyl-4-bromooxindole (4) was observed, highlighting that the reaction is highly specific to the 2,6-dibromo substitution pattern [1]. Furthermore, a related copper-catalyzed amidation method using N-substituted 2,6-dibromophenylacetamides was developed specifically to avoid the concomitant dimerization observed with the palladium catalyst, demonstrating the unique reactivity profile of this scaffold [2].

Oxindole Synthesis Palladium Catalysis Suzuki Cross-Coupling Heterocyclic Chemistry

Enhanced Acidity: Predicted pKa of 3.80 vs. Phenylacetic Acid (pKa 4.31)

The predicted pKa of 2-(2,6-Dibromophenyl)acetic acid is 3.80 ± 0.10 . In comparison, the experimentally determined pKa of unsubstituted phenylacetic acid is 4.31 [1][2]. This 0.51 log unit difference represents a more than three-fold increase in acidity (Ka value) for the dibromo derivative relative to phenylacetic acid. The enhanced acidity is a direct consequence of the electron-withdrawing inductive effect of the two ortho-bromine substituents, which stabilize the conjugate base.

Physicochemical Property Acidity pKa Ionization State

Vendor-Reported Purity: ≥98% (HPLC) with Specified Impurity Limits

Reputable vendors supply 2-(2,6-Dibromophenyl)acetic acid with a minimum purity of 98% as determined by HPLC analysis, with a maximum water content of 0.5% . Some suppliers offer material with a purity of 99% .

Quality Control Purity HPLC Reproducibility

Validated Application Scenarios for 2-(2,6-Dibromophenyl)acetic acid (CAS 901310-02-9) Based on Quantitative Evidence


Synthesis of 4-Aryl-1-methyloxindole Libraries via One-Pot Palladium-Catalyzed Amidation/Suzuki Coupling

Researchers aiming to access the pharmacologically relevant 4-aryl-1-methyloxindole scaffold can employ 2-(2,6-Dibromophenyl)acetic acid as the foundational building block. The compound is first converted to its N-methyl-2,6-dibromophenylacetamide derivative, which then undergoes a unique intramolecular palladium-catalyzed amidation followed by an in situ Suzuki cross-coupling to afford the desired oxindoles in a one-pot procedure with a reported overall yield of 34% [1]. This methodology is specific to the 2,6-dibromo substitution pattern, making this compound an irreplaceable starting material for this synthetic route [1].

Copper-Catalyzed Synthesis of 4-Bromo-N-Substituted Oxindoles with Improved Selectivity

In scenarios where the palladium-catalyzed route leads to unwanted dimerization, researchers can utilize N-substituted 2,6-dibromophenylacetamides derived from this compound in a mild, copper-catalyzed intramolecular amidation reaction [2]. This method provides an alternative pathway to 4-bromo-N-substituted oxindoles and demonstrates the versatility of the 2,6-dibromophenylacetic acid scaffold in enabling distinct metal-catalyzed transformations [2].

Design of pH-Dependent Extraction or Purification Protocols

The predicted pKa of 3.80 for 2-(2,6-Dibromophenyl)acetic acid indicates it is substantially more acidic than its unsubstituted parent (pKa 4.31) [3]. This property can be exploited to design selective extraction or purification schemes. For example, the compound can be efficiently partitioned into an aqueous phase at pH > 4.8 (where it is >90% ionized) and extracted back into an organic phase at pH < 2.8 (where it is >90% neutral), enabling its separation from less acidic or neutral impurities [3].

High-Reproducibility Synthetic Chemistry Requiring Defined Purity Specifications

For applications demanding high reproducibility, such as the synthesis of complex molecules or the preparation of analytical standards, procurement of 2-(2,6-Dibromophenyl)acetic acid with a verified purity of ≥98% (HPLC) and a controlled water content of ≤0.5% is essential . These specifications, which are offered by select vendors, provide a quality benchmark that minimizes the risk of side reactions and catalyst deactivation, thereby ensuring consistent and reliable experimental outcomes .

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